2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether
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Overview
Description
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether is a complex organic compound that features a combination of phenyl, thiazole, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling to form the final product.
Thiazole Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole intermediates with 2,4-dichlorophenyl ether under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether: shares structural similarities with other thiazole and pyrazole derivatives.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Uniqueness
The uniqueness of this compound lies in its combined structural motifs, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[1-[2-(2,4-dichlorophenoxy)ethyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS/c21-15-6-7-18(16(22)12-15)26-11-10-25-9-8-17(24-25)19-13-23-20(27-19)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPFSHHKXZYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)CCOC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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